Benzamide, 2-(methylamino)-N-2-propenyl-

Description

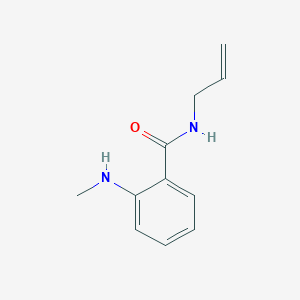

Benzamide (B126), 2-(methylamino)-N-2-propenyl- belongs to the large class of organic compounds known as benzamides. The core structure consists of a benzene (B151609) ring attached to an amide functional group. This specific derivative is further substituted with a methylamino group at the second position of the benzene ring and an N-2-propenyl (allyl) group on the amide nitrogen.

| Compound Name | Molecular Formula | Key Structural Features |

| Benzamide, 2-(methylamino)-N-2-propenyl- | C11H14N2O | Benzene ring, Amide group, 2-methylamino substituent, N-allyl substituent |

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. nih.govwalshmedicalmedia.com This diverse bioactivity stems from the versatility of the benzamide scaffold, which allows for various substitutions on both the benzene ring and the amide nitrogen, leading to a broad spectrum of chemical properties and biological targets. walshmedicalmedia.com

The presence of the 2-methylamino group in Benzamide, 2-(methylamino)-N-2-propenyl- is a notable feature. Amino-substituted benzamides have been investigated for a range of biological activities. The N-2-propenyl (allyl) group is also a significant structural motif, as the introduction of an allyl group can modulate a molecule's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The potential significance of Benzamide, 2-(methylamino)-N-2-propenyl- in modern chemical and biological sciences can be inferred from the established roles of its constituent chemical functionalities. The benzamide core is a well-recognized pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity.

In contemporary drug discovery, the synthesis and evaluation of novel benzamide derivatives remain an active area of research. nih.govwalshmedicalmedia.com Scientists are continually exploring new substitution patterns to develop compounds with improved efficacy, selectivity, and safety profiles. The specific combination of a 2-methylamino and an N-allyl group on the benzamide scaffold of the subject compound presents a unique structure that may interact with biological targets in novel ways.

Research into related benzamide structures has identified their potential as enzyme inhibitors, receptor antagonists, and modulators of various cellular pathways. For example, certain benzamide derivatives have been studied for their effects on the central nervous system, while others have been developed as anti-infective agents. The structural features of Benzamide, 2-(methylamino)-N-2-propenyl- suggest that it could be a candidate for investigation in these or other therapeutic areas. Further empirical research, including synthesis, characterization, and biological screening, would be necessary to fully elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68614-89-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(methylamino)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H14N2O/c1-3-8-13-11(14)9-6-4-5-7-10(9)12-2/h3-7,12H,1,8H2,2H3,(H,13,14) |

InChI Key |

YEFPOMVTYZIKHP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for Benzamide, 2 Methylamino N 2 Propenyl

Historical and Contemporary Synthesis Strategies for Benzamide (B126) Derivatives

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. sigmaaldrich.com Historically, the synthesis of benzamides involved the reaction of a benzoic acid derivative with an amine. A common teaching paradigm suggests that the direct reaction of a carboxylic acid and an amine is unfavorable due to acid-base chemistry forming a non-reactive salt. sciepub.com Consequently, traditional methods focused on activating the carboxylic acid. The most prevalent of these strategies is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. scispace.comacs.org This acyl chloride is then reacted with the desired amine to form the benzamide. acs.orgfarmaciajournal.com While effective, these methods often require harsh conditions and produce stoichiometric amounts of waste, which is a significant drawback. sciepub.comscispace.com

Contemporary strategies have increasingly focused on overcoming the limitations of these classical methods. Modern approaches often still involve the activation of the carboxylic acid but utilize a wide array of coupling reagents that are more efficient and milder. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), and n-propylphosphonic acid anhydride (B1165640) (T3P) are now commonplace. scispace.comresearchgate.net These reagents facilitate the direct coupling of carboxylic acids and amines under milder conditions, but they are atom-uneconomical and generate significant byproducts. sciepub.comnih.gov As a result, a major focus of modern research is the development of catalytic methods for direct amide formation, which avoids the need for stoichiometric activating agents altogether. sigmaaldrich.comscispace.com

Specific Routes for Incorporating Methylamino and Propenyl Moieties

The synthesis of Benzamide, 2-(methylamino)-N-2-propenyl- involves the specific introduction of two key functional groups: a methylamino group at the ortho position of the benzoyl ring and a 2-propenyl (allyl) group on the amide nitrogen.

The 2-(methylamino) moiety is typically incorporated by starting with a precursor that already contains this group, namely 2-(methylamino)benzoic acid (also known as N-methylanthranilic acid). hmdb.canist.gov This precursor can be synthesized via various methods, including the N-methylation of anthranilic acid.

The N-2-propenyl (N-allyl) group is introduced by forming the amide bond with allylamine (B125299) (2-propen-1-amine). The direct coupling of 2-(methylamino)benzoic acid with allylamine using standard amidation protocols is the most straightforward approach. Alternative strategies for forming allylic amines include the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of an amine nucleophile. nih.gov Other methods include the dehydrative allylation of an amine with an allyl alcohol in the presence of a solid catalyst like MoO₃/TiO₂ or the rhodium-catalyzed amination of tertiary allylic trichloroacetimidates. organic-chemistry.org These methods offer alternative routes to allylic amines, which could then be acylated to form the final benzamide product. nih.govorganic-chemistry.org

Chemo- and Regioselective Transformations in Benzamide Synthesis

In the synthesis of a molecule like Benzamide, 2-(methylamino)-N-2-propenyl-, chemo- and regioselectivity are critical considerations. The primary challenge lies in ensuring that the amide-forming reaction occurs exclusively between the carboxylic acid of the 2-(methylamino)benzoic acid precursor and the primary amine of allylamine, without undesired side reactions involving the secondary methylamino group on the aromatic ring.

Chemoselectivity: The methylamino group is a nucleophile, but it is significantly less reactive than the primary allylamine, especially under neutral or slightly acidic conditions where the aromatic amine may be protonated. Standard amide coupling reactions, which proceed through the activation of the carboxylic acid, are highly chemoselective for the more nucleophilic primary amine. The activated carboxylic acid intermediate (e.g., an acyl chloride or an O-acylisourea) will preferentially react with allylamine over the less nucleophilic and more sterically hindered N-methylanilino group.

Regioselectivity: The regioselectivity is largely controlled by the choice of starting materials. Using 2-(methylamino)benzoic acid as the starting material ensures that the methylamino group is locked in the desired ortho position relative to the carbonyl group. Any subsequent amidation reaction will therefore proceed with the correct regiochemistry. Alternative strategies, such as attempting to introduce the methylamino group after forming an N-allyl benzamide, would present significant regiochemical challenges, likely resulting in a mixture of isomers. Therefore, building the molecule from the appropriately substituted 2-(methylamino)benzoic acid precursor is the most effective strategy for ensuring regiocontrol.

Catalyst-Mediated Synthetic Protocols

The development of catalyst-mediated protocols for amide bond formation is a key area of modern synthetic chemistry, driven by the desire to avoid the poor atom economy of classical coupling reagents. sigmaaldrich.com These catalytic methods can be applied to the synthesis of Benzamide, 2-(methylamino)-N-2-propenyl-.

One of the most studied approaches involves the use of boric acid and its derivatives as catalysts. sciepub.com Boric acid is believed to react with the carboxylic acid to form a mixed anhydride, which acts as the activated acylating agent. sciepub.com This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst. sciepub.com Other Lewis acids, such as those based on zirconium (e.g., ZrCl₄), have also been employed to catalyze the direct condensation of benzoic acids and amines. researchgate.net

Transition metal catalysts have also proven effective. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com While this specific route starts from an alcohol rather than a carboxylic acid, related oxidative amidation methods can couple aldehydes and amines using catalysts based on copper, cobalt, or zinc oxide. researchgate.net Furthermore, palladium catalysts are widely used in Tsuji-Trost-type allylic aminations, which could be an alternative pathway to forming the N-allyl amine linkage. nih.govorganic-chemistry.org

The table below summarizes various catalytic systems applicable to benzamide synthesis.

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| Boric Acid | Carboxylic Acid, Amine | Direct Condensation | Inexpensive, low toxicity, regenerable catalyst. sciepub.comresearchgate.net |

| Diatomite Earth@IL/ZrCl₄ | Benzoic Acid, Amine | Direct Condensation | Reusable, efficient, works under ultrasonic irradiation. researchgate.net |

| Ruthenium Pincer Complex | Alcohol, Amine | Dehydrogenative Coupling | High atom economy, H₂ is the only byproduct. sigmaaldrich.com |

| ZnO–NiO–Ni Heterojunctions | Aldehyde, Secondary Amine | Oxidative Amidation | Recyclable heterogeneous catalyst, high efficiency. researchgate.net |

| Candida antarctica lipase (B570770) B (CALB) | Carboxylic Acid, Amine | Enzymatic Amidation | Mild conditions, high selectivity, environmentally benign. nih.gov |

Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides is an area where the principles of green chemistry are being actively applied to address the waste and hazards associated with traditional methods. scispace.comnih.gov The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has identified amide formation that avoids poor atom economy as a priority research area. sigmaaldrich.comresearchgate.net

Key green chemistry considerations for the synthesis of Benzamide, 2-(methylamino)-N-2-propenyl- include:

Atom Economy: Traditional methods using stoichiometric activating agents (like HATU or EDC) or those proceeding via an acyl chloride have very poor atom economy, as large amounts of byproducts are generated. sciepub.comscispace.com Catalytic direct amidation reactions are far superior in this regard, as they theoretically only produce water as a byproduct. nih.gov

Solvent Choice: Many historical amide coupling reactions utilize hazardous solvents like DMF and CH₂Cl₂. scispace.com Green chemistry encourages the use of safer, more environmentally benign solvents. For example, enzymatic amidation using Candida antarctica lipase B has been successfully performed in cyclopentyl methyl ether, a recognized green solvent. nih.gov Solvent-free methods, where reactants are heated directly with a catalyst like boric acid, represent an even greener alternative. researchgate.net

Catalysis: As discussed previously, the use of catalysts (metal-, organo-, or bio-catalysts) is a cornerstone of green chemistry. sigmaaldrich.comscispace.com Catalytic approaches reduce the need for stoichiometric reagents, often allow for milder reaction conditions, and can lead to higher selectivity, minimizing waste from side reactions. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. researchgate.netresearchgate.net

Energy Efficiency: The use of alternative energy sources like ultrasonic irradiation can accelerate reactions, leading to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.net

Synthesis of Precursor and Intermediate Compounds

The most logical synthetic route to Benzamide, 2-(methylamino)-N-2-propenyl- relies on two key precursor compounds: 2-(methylamino)benzoic acid and 2-propen-1-amine (allylamine).

2-(Methylamino)benzoic acid (N-Methylanthranilic acid): This compound is a derivative of anthranilic acid. nist.gov Its synthesis can be achieved through several routes. One common laboratory-scale method involves the esterification of 2-(methylamino)benzoic acid with ethanol (B145695) in the presence of a strong acid like sulfuric acid to form the ethyl ester. chemicalbook.com This protects the carboxylic acid while other transformations are carried out, followed by hydrolysis back to the acid. The core structure itself is an aminobenzoic acid, a class of compounds that are primary metabolites. hmdb.ca

2-Propen-1-amine (Allylamine): Allylamine is a primary amine containing a terminal double bond. Its synthesis is well-established. Modern synthetic methods for N-substituted allylic amines often focus on catalytic approaches to improve efficiency and selectivity. nih.govlouisiana.edu For example, palladium-catalyzed Tsuji-Trost-type reactions are a powerful tool for forming allylic amines from allylic substrates and amine nucleophiles. nih.govorganic-chemistry.org Another approach is the direct allylic amination of alkenes, which represents a highly atom-economical method for creating the C-N bond in a single step. nih.gov The table below outlines some methods for the synthesis of allylic amines.

| Method | Reagents/Catalyst | Description |

| Tsuji-Trost Reaction | Allylic substrate with leaving group, Amine, Pd catalyst | Palladium-catalyzed allylation of an amine nucleophile. nih.gov |

| Dehydrative Allylation | Allyl alcohol, Amine, MoO₃/TiO₂ catalyst | Direct coupling of an alcohol and an amine with removal of water. organic-chemistry.org |

| Vanadium-Catalyzed Amination | α-methylalkenes, Chloramine-T, V₂O₃Dipic₂(HMPA)₂ | Catalytic allylic amination using a vanadium catalyst. nih.gov |

| Asymmetric Synthesis | Allylic substrate, Hydroxylamine, Copper catalyst, Chiral ligand | Produces chiral N-substituted allylic amines. louisiana.edu |

Structure Activity Relationship Sar Studies of Benzamide, 2 Methylamino N 2 Propenyl and Its Analogs

Systematic Modifications of the Benzamide (B126) Core for Biological Activity Profiling

The benzamide core, consisting of a phenyl ring attached to an amide group, is a privileged scaffold in drug discovery. Its structural integrity and specific orientation are often crucial for biological activity. Modifications to this core can lead to significant changes in the pharmacological profile of the compound.

One of the most fundamental modifications involves the amide bond itself. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are critical for forming key interactions with biological targets. Studies on related benzamide series have shown that the orientation of this linker is paramount. For instance, in one study on benzamide-based protease inhibitors, inverting the amide group to create the corresponding anilides resulted in a complete loss of activity. nih.gov This demonstrates that the specific spatial arrangement of the carbonyl and N-H moieties is essential for binding and subsequent biological effect.

Another potential modification is the rigidification of the benzamide core. This can be achieved by cyclizing the structure, for example, into an isoindolinone scaffold. nih.gov Such a strategy reduces the conformational flexibility of the molecule. This can be advantageous if the active conformation is locked in, potentially leading to higher affinity for the target receptor by minimizing the entropic penalty of binding. However, it can also be detrimental if the rigid structure cannot adopt the necessary conformation to fit into the binding site. The activity of these rigidified analogs provides valuable information about the bioactive conformation of the parent flexible molecule.

Influence of N-Substitution on Molecular Interactions and Biological Outcomes in Non-Clinical Models

The biological activity of Benzamide, 2-(methylamino)-N-2-propenyl- is significantly influenced by the substituents on its two nitrogen atoms: the N-2-propenyl (allyl) group on the amide nitrogen and the methylamino group at the 2-position of the phenyl ring.

The N-allyl group plays a role in defining the molecule's interaction with its target. The size, shape, and lipophilicity of this substituent can dictate binding affinity and selectivity. In studies of related N-substituted benzamides, replacing smaller alkyl groups with larger, more lipophilic moieties like a benzyl (B1604629) group has been shown to enhance biological activity in certain contexts, such as neuroleptic agents. nih.gov The unsaturation in the allyl group of Benzamide, 2-(methylamino)-N-2-propenyl- could also be involved in specific π-π or hydrophobic interactions within a receptor pocket. Systematic replacement of the allyl group with various other substituents (e.g., propyl, cyclopropylmethyl, propargyl) would be a key strategy to probe the steric and electronic requirements of the binding site. For instance, studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides found that longer alkyl chains, which increase lipophilicity, were favorable for certain biological activities. researchgate.net

The 2-(methylamino) group on the phenyl ring is also a critical determinant of activity. Its presence influences the electronic properties of the phenyl ring and can participate in hydrogen bonding or ionic interactions. Furthermore, its position at the ortho-position can enforce a specific conformation of the molecule through steric hindrance or intramolecular hydrogen bonding with the amide group. Derivatization of this amino group has been shown to negatively affect affinity in some benzamide series, suggesting that an unsubstituted or minimally substituted amine is preferred for optimal activity. nih.gov

Table 1: Effect of N-Substitution on a Benzamide Scaffold

| Compound Series | N-Substitution Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Metoclopramide (B1676508) Analogs | Ethyl group replaced with a Benzyl group | Enhanced neuroleptic activity | nih.gov |

| SARS-CoV PLpro Inhibitors | Further derivatization of the amino group (e.g., dimethylamino, sulfonamide) | Reduced binding affinity | nih.gov |

| Pyrazine Carboxamides | Increasing length of N-alkyl chains | Increased activity (correlated with lipophilicity) | researchgate.net |

Impact of Substituents on the Phenyl Ring on Pharmacological Profiles

Modifying the substitution pattern on the benzamide phenyl ring is a classical strategy to fine-tune the pharmacological profile of a lead compound. The electronic, steric, and hydrophobic properties of these substituents can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.

The electronic nature of the substituent is a key factor. The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can alter the electron density of the entire benzamide system, affecting its binding interactions. For example, in one series of benzamides, an EDG (methyl) was found to be more beneficial for binding affinity than a similarly sized but strongly electron-withdrawing trifluoromethyl group. nih.gov Conversely, in a different series of antiviral benzamides, the presence of two strong EWGs in the meta positions of the phenyl ring was found to be a requirement for activity. acs.org

Beyond electronics, steric and hydrophobic effects are crucial. Studies on ceramidase inhibitors showed that while electronic effects of phenyl ring substituents were negligible, the hydrophobicity and steric bulk of longer alkyl chains were important for enhancing selectivity. nih.gov This indicates that for some targets, the ability of a substituent to occupy a specific hydrophobic pocket outweighs its electronic influence. The position of the substituent also matters significantly. A shift of a substituent from the ortho to the meta or para position can drastically alter activity, as seen in a series of antiplasmodial 2-phenoxybenzamides where a para-substituted analog showed the highest activity. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on Benzamide Activity

| Substituent Type | Example | General Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃ (Methyl) | Can increase binding affinity in some systems by enhancing favorable electronic properties. | nih.gov |

| Electron-Withdrawing Group (EWG) | -CF₃ (Trifluoromethyl), -NO₂ (Nitro) | Can increase or decrease activity depending on the target; sometimes required for potency. | nih.govacs.orgbeilstein-journals.org |

| Halogens | -F, -Cl, -Br | Can modulate lipophilicity and electronic character; often used to improve metabolic stability or membrane permeability. | nih.gov |

| Bulky/Hydrophobic Groups | -n-Butyl, -t-Butyl | Important for occupying hydrophobic pockets and can enhance selectivity for the target. | nih.gov |

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a drug molecule is what the biological target recognizes. For a flexible molecule like Benzamide, 2-(methylamino)-N-2-propenyl-, understanding its preferred conformation is essential for explaining its SAR. Amide bonds have a partial double-bond character, leading to the possibility of cis and trans conformers. While most secondary amides prefer a trans conformation, N-alkylation, as in the target molecule, can increase the population of the cis conformer. nih.gov

The substitution pattern heavily influences conformational preference. The ortho 2-(methylamino) group likely introduces steric strain that forces the phenyl ring to rotate out of the plane of the amide group. This dihedral angle is a critical parameter, as it determines the relative orientation of the phenyl ring and the N-allyl substituent. Studies on N-aryl amides have shown that a high degree of coplanarity between the aromatic ring and the amide plane can significantly alter conformational preferences. nih.gov

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to determine the low-energy conformations of benzamide analogs. mdpi.com By comparing the preferred conformations of highly active compounds with those of inactive ones, a "bioactive conformation" can be hypothesized. This information is invaluable for designing new analogs that are pre-organized into this active shape, which can lead to improved binding affinity.

Stereochemical Considerations in Benzamide, 2-(methylamino)-N-2-propenyl- Activity

Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. nih.gov While Benzamide, 2-(methylamino)-N-2-propenyl- itself is an achiral molecule, modifications to its structure could easily introduce one or more stereocenters. For example, substitution on the allyl chain or the introduction of a chiral substituent on the phenyl ring would result in enantiomers or diastereomers.

It is a well-established principle that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. Research on chiral compounds frequently shows that one enantiomer is significantly more active than the other(s). nih.gov For instance, in a study of nature-inspired antimalarial agents, only the isomers with a specific (5S, αS) stereochemistry displayed significant activity, while the other isomers were inactive. nih.gov This stereoselectivity arises because the precise three-dimensional arrangement of atoms is required for optimal interaction with the chiral binding site of the target protein. Therefore, should any chiral analogs of Benzamide, 2-(methylamino)-N-2-propenyl- be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully characterize their pharmacological properties and identify the most active isomer.

Molecular Interactions and Mechanistic Insights

Computational Chemistry and Molecular Modeling of Benzamide (B126), 2-(methylamino)-N-2-propenyl-

Computational studies are crucial for predicting the behavior and interaction of molecules with biological targets. However, specific computational analyses for Benzamide, 2-(methylamino)-N-2-propenyl- have not been published in the reviewed scientific literature.

Quantum Chemical Calculations and Electronic Structure

No peer-reviewed studies detailing quantum chemical calculations or the electronic structure of Benzamide, 2-(methylamino)-N-2-propenyl- were identified. Such studies would typically provide insights into the molecule's orbital energies, charge distribution, and reactivity, which are fundamental to understanding its potential biological activity.

Molecular Dynamics Simulations of Compound-Target Complexes

There are no available research articles that describe molecular dynamics simulations involving Benzamide, 2-(methylamino)-N-2-propenyl- complexed with any biological target. These simulations are essential for understanding the stability of ligand-protein interactions and the conformational changes that may occur upon binding.

Ligand-Protein Docking Studies to Elucidate Binding Modes

A thorough search of scientific databases yielded no specific ligand-protein docking studies for Benzamide, 2-(methylamino)-N-2-propenyl-. Docking studies are instrumental in predicting the preferred orientation of a molecule when bound to a receptor or enzyme, which is a critical step in rational drug design.

Detailed Enzymatic Inhibition Kinetics and Mechanisms (in vitro)

There is no published research available on the in vitro enzymatic inhibition kinetics or the mechanisms of enzyme inhibition by Benzamide, 2-(methylamino)-N-2-propenyl-. Studies on other benzamide derivatives have explored their potential as enzyme inhibitors, but this specific compound has not been characterized in this regard.

Receptor Binding Affinity and Selectivity in Non-Human Models

No data from receptor binding assays in non-human models for Benzamide, 2-(methylamino)-N-2-propenyl- could be located in the current body of scientific literature. Such studies would be necessary to determine the compound's affinity and selectivity for various biological receptors.

Cellular Mechanisms of Action in Non-Human Cell Lines

Investigations into the cellular mechanisms of action of Benzamide, 2-(methylamino)-N-2-propenyl- in any non-human cell lines have not been reported. Research in this area would be required to understand how the compound affects cellular pathways and functions.

Data Tables

Due to the absence of specific research on Benzamide, 2-(methylamino)-N-2-propenyl-, no data tables of research findings can be generated.

Pharmacological Target Elucidation and Biological Activity Profiling in Preclinical Models

Investigation of Cholinesterase (AChE and BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comdoi.org The brain contains both AChE and BChE, which are involved in the progression of Alzheimer's disease beyond just regulating acetylcholine levels. mdpi.com Some studies have shown that elevated levels of both AChE and BChE are associated with conditions like Alzheimer's disease, diabetes, and hypertension, suggesting they could be markers for low-grade systemic inflammation. nih.gov

Derivatives of 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE and BChE. mdpi.com The development of dual inhibitors targeting both enzymes is an area of growing interest for potentially enhanced therapeutic effects. mdpi.com In preclinical studies, some benzamide (B126) derivatives have shown the ability to cross the blood-brain barrier and inhibit both AChE and BChE. doi.org For instance, one derivative exhibited noncompetitive and mixed-type inhibition for AChE and BChE, respectively. doi.org

Histone Deacetylase (HDAC) Enzyme Inhibition and Selectivity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by modifying histone proteins. nih.gov Dysregulation of HDACs is implicated in various diseases, including cancer, making them an important therapeutic target. nih.govexplorationpub.com Benzamides are a significant class of HDAC inhibitors. nih.gov

Research has focused on developing isoform-selective HDAC inhibitors to improve efficacy and reduce side effects. nih.gov A study identified a 2-methylamino benzamide as a highly selective HDAC3 inhibitor with an IC50 of 41 nM for HDAC3 and over 366-fold selectivity against other subtypes. nih.gov Subtle structural changes in the benzamide scaffold can lead to dramatic shifts in subtype selectivity. nih.gov For example, replacing a methyl ether with a hydroxyl group can convert a selective HDAC3 inhibitor into a pan-HDAC1, 2, and 3 inhibitor. nih.gov N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDACs, particularly HDAC1 and HDAC2, at nanomolar concentrations. nih.govucl.ac.uk

Dopamine (B1211576) D2/D2 Receptor Ligand Studies (Antagonism)

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic medications. nih.govdrugbank.com Benzamide derivatives have been investigated for their antagonist activity at these receptors. nih.govelifesciences.org The development of D3 selective antagonists is a significant challenge due to the high homology with the D2 receptor. nih.gov

Studies have shown that different antagonist scaffolds can induce distinct inactive conformations of the D2 and D3 receptors. elifesciences.org For example, the substituted benzamide eticlopride (B1201500) binds to the D3 receptor, leading to a specific inactive state. elifesciences.org A series of N,N-disubstituted ethylenediamine (B42938) benzamides were synthesized and evaluated for their neuroleptic potential, with some compounds showing potent activity. nih.gov One particular cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) benzamide derivative was found to be significantly more potent than haloperidol (B65202) and metoclopramide (B1676508) in animal models. nih.gov Furthermore, some dual D3/D2 receptor antagonists have been shown to attenuate opioid drug-seeking behavior in rats without the typical side effects associated with D2 antagonism. nih.gov

MEK Pathway Modulation and Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway, which includes MEK (also known as MAP2K), is a critical signaling cascade involved in cell proliferation, differentiation, and survival. news-medical.netnih.gov Aberrant activation of this pathway is common in many cancers. nih.gov

Some benzamide derivatives have been explored for their kinase inhibitory activity. nih.gov For instance, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide demonstrated substantial activity against HCT116 and HL60 cell lines. nih.gov Kinase profiling of this compound revealed an impact on members of the Src family of kinases (SFK) and profound downregulation of Erk1/2. nih.gov Studies in mouse hepatoma cell lines have indicated the involvement of a MEK-independent pathway in MAPK activation and cell growth modulation, suggesting alternative mechanisms for targeting this pathway. nih.gov

Exploration of Other Enzymatic and Receptor-Mediated Activities

Beyond the primary targets discussed, benzamide derivatives have been investigated for a range of other biological activities. Some N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers. nih.gov These compounds have shown the ability to suppress the activation of the NF-κB pathway in cancer cells. nih.gov

Additionally, certain benzamide derivatives have demonstrated the ability to inhibit the efflux activity of the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. mdpi.com This inhibition can restore the efficacy of chemotherapeutic drugs in resistant colon cancer cell lines. mdpi.com Other studies have explored the inhibitory effects of benzamide-related structures on enzymes like topoisomerase I and II. nih.gov

In Vitro Anti-proliferative and Cytotoxic Activities in Non-Human Cell Lines

Numerous studies have evaluated the anti-proliferative and cytotoxic effects of benzamide derivatives in various non-human cancer cell lines. Novel benzamide-based structures have shown selective anti-proliferative activity against breast cancer cell lines such as MCF-7 and T47D. nih.gov

The cytotoxic activity of various benzamide-related compounds has been tested against a panel of human tumor cell lines, including those from the colon, breast, and liver. nih.gov For instance, N-phosphonoalkyl bicyclic β-amino acids, which are structurally related to benzamides, exhibited concentration-dependent anti-proliferative effects against HT-29, MDA-MB-231, HepG2, and HeLa cell lines. nih.gov Similarly, 2-aminomethylene-3(2H)-benzofuranones have shown tumor-specific cytotoxic action against human oral squamous cell lines. nih.gov Other research has demonstrated the anti-proliferative activity of various derivatives against cell lines such as HCT-116 (colon), PC-3 (prostate), Hela (cervical), and MCF-7 (breast). nih.govmdpi.com

Preclinical Biological Evaluations in Animal Models (excluding human trials)

The in vivo efficacy of benzamide derivatives has been assessed in several preclinical animal models. In a mouse model of bleomycin-induced pulmonary fibrosis, two N-(2-aminophenyl)-benzamide inhibitors of class I HDACs demonstrated efficacy on a preventative dosing schedule. nih.gov

In a study on gastrointestinal cancers, a dual COX-2 and Topo I inhibitor showed acceptable pharmacokinetic parameters and decreased tumor growth in CT26.WT tumor-bearing mice without affecting body weight. nih.gov This compound also down-regulated COX-2 and MMP-9 and induced apoptosis in the tumors. nih.gov Furthermore, a potent benzamide derivative with neuroleptic activity exhibited a high ratio of antistereotypic activity to cataleptogenicity in rats compared to haloperidol and metoclopramide, suggesting a potential for fewer side effects. nih.gov

Design and Synthesis of Benzamide, 2 Methylamino N 2 Propenyl Derivatives and Analogs for Enhanced Activity or Novel Applications

Rational Design Principles for Novel Benzamide (B126) Derivatives

Rational drug design for novel benzamide derivatives is a targeted approach that leverages an understanding of the molecular interactions between a ligand and its biological target. This process often begins with a known active compound, or "lead," and employs computational and structural data to guide the synthesis of more effective molecules. nih.gov

A key principle is the study of Structure-Activity Relationships (SAR), which systematically investigates how modifications to a molecule's structure affect its biological activity. semanticscholar.orgresearchgate.net For benzamide derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring and the amide nitrogen are critical for activity. nih.govmdpi.com For instance, in the development of histone deacetylase (HDAC) inhibitors, modifying the length of the molecule and varying the substituents on the terminal benzene (B151609) rings of a benzamide-based scaffold are key focuses of the design strategy. nih.gov Similarly, in creating glucokinase activators, a deconstruction-reconstruction approach using the benzamide scaffold has been employed to design new derivatives. researchgate.net

Molecular modeling and computational studies are integral to this rational design process. nih.gov Techniques such as molecular docking can predict how a designed benzamide derivative might bind to a target protein, like an enzyme or receptor. researchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and desired interaction profile. For example, in the design of anti-prostate cancer agents, molecular modeling was used to modify the structure of the antiandrogen drug bicalutamide, leading to a new series of phenylsulfonyl-benzamide derivatives with improved anticancer activities. nih.gov These computational tools help in understanding key binding interactions, such as the chelation of a zinc ion by heteroatoms in the amide group of certain HDAC inhibitors, which is critical for their antiproliferative activity. nih.gov

Advanced computational methods, including Free Energy Perturbation (FEP+) and machine learning models, can further refine this process by predicting compound potencies before synthesis, guiding synthetic priorities across large virtual libraries of potential derivatives. acs.org

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create novel compounds by modifying the core structure (scaffold) or specific functional groups of a known active molecule, respectively. uniroma1.it These techniques are employed to improve a compound's properties, such as efficacy, selectivity, and metabolic stability, or to generate new, patentable chemical entities. uniroma1.itresearchgate.net

Scaffold Hopping involves replacing the central benzamide core with a structurally different moiety while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. uniroma1.itchemrxiv.orgnih.gov The goal is to find a new scaffold that mimics the biological activity of the original but has a different chemical backbone. This can lead to compounds with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.it For example, a research effort to identify new inhibitors for GAK (cyclin G-associated kinase) started with an isothiazolo[4,3-b]pyridine scaffold and successfully "hopped" to 13 novel bicyclic heteroaromatic scaffolds, four of which retained affinity for the target. researchgate.net

Common bioisosteric replacements for the amide group include:

Heterocyclic Rings: Rings such as triazoles, oxadiazoles, imidazoles, or oxazoles can mimic the hydrogen bonding properties and planar geometry of the amide bond while offering greater metabolic stability. drughunter.comnih.gov The 1,4-disubstituted 1,2,3-triazole, for instance, is considered an excellent isostere for the trans-amide bond. nih.gov The drug Alprazolam incorporates a triazole ring as a metabolically stable replacement for a tertiary amide. drughunter.comhyphadiscovery.com

Sulfonamides: This group can maintain the hydrogen bond interaction pattern of the parent amide and may increase hydrophobicity and solubility. nih.gov

Ureas: Ureas conserve the hydrogen bond donor and acceptor features of amides and can be used to adjust the distance between molecular moieties while maintaining planarity. nih.gov

Thioamides: Replacing the amide carbonyl oxygen with sulfur creates a thioamide, which alters the hydrogen bonding characteristics, resulting in a weaker hydrogen bond acceptor (HBA) but a stronger hydrogen bond donor (HBD). hyphadiscovery.com

Trifluoroethylamine Motif: A more recent strategy involves using a trifluoroethylamine group to replace the amide. The electronegative trifluoroethyl group mimics the carbonyl, can enhance metabolic stability, and lowers the basicity of the amine. drughunter.com

The table below summarizes some common bioisosteric replacements for the amide functional group.

| Original Group | Bioisosteric Replacement | Key Properties and Rationale |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment; improves metabolic stability. nih.gov |

| Amide (-CONH-) | 1,4-Disubstituted 1,2,3-Triazole | Isosteric to the trans-amide bond; resistant to hydrolysis. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Mimics tetrahedral transition state of amide hydrolysis; can improve solubility. nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond donor/acceptor pattern; can increase distance between moieties. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Weaker H-bond acceptor, stronger H-bond donor; alters electronic properties. hyphadiscovery.com |

These strategies allow chemists to systematically explore new chemical space around the core structure of Benzamide, 2-(methylamino)-N-2-propenyl-, potentially leading to the discovery of analogs with superior therapeutic profiles. uniroma1.it

Development of Multi-Targeted Benzamide Compounds

The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, is often due to the involvement of multiple pathological pathways. mdpi.comnih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. mdpi.comnih.gov The benzamide scaffold is a versatile platform for designing such compounds due to the ease with which different substituents can be introduced to engage various targets. mdpi.com

A prominent area for this approach is in the treatment of neurodegenerative diseases. For Alzheimer's disease, which involves factors like cholinergic deficits, Aβ plaque aggregation, and metal ion dyshomeostasis, multi-targeted benzamides have been designed to address several of these issues at once. mdpi.comnih.gov For example:

Dual AChE and BACE1 Inhibitors: Researchers have synthesized novel benzamide derivatives designed to simultaneously inhibit both acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132), and β-secretase (BACE1), an enzyme involved in the formation of Aβ plaques. mdpi.com One study identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent dual inhibitor. mdpi.com

MAO-B Inhibition and Iron Chelation: Another strategy involves combining pharmacophores for monoamine oxidase B (MAO-B) inhibition and iron chelation into a single benzamide-based molecule. nih.gov Elevated iron levels and MAO-B activity are both implicated in the oxidative stress seen in AD. A series of benzamide-hydroxypyridinone (HPO) hybrids were created, with compound 8g emerging as a potent and selective MAO-B inhibitor that also possessed excellent iron-chelating properties. nih.gov

Antipsychotic benzamides also exhibit multi-target activity, which can be essential for their therapeutic profile. The drug amisulpride, for instance, is administered as a racemate where the S-enantiomer targets dopamine (B1211576) D2/D3 receptors for its antipsychotic effect, while the R-enantiomer engages serotonin (B10506) 5-HT₇ receptors, contributing an antidepressant effect. acs.org This demonstrates how a single benzamide-based drug can achieve polypharmacology through its stereoisomers. acs.org Other novel benzamide derivatives have been developed as potential antipsychotics by designing them to possess potent activity at dopamine D2, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors. researchgate.net

The following table presents examples of multi-targeted benzamide derivatives and their activities.

| Compound/Series | Targets | Therapeutic Area | IC₅₀ / Activity |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | AChE IC₅₀ = 0.056 µM; BACE1 IC₅₀ = 9.01 µM mdpi.com |

| Benzamide-HPO hybrid 8g | Monoamine oxidase B (MAO-B), Iron (Fe³⁺) | Alzheimer's Disease | MAO-B IC₅₀ = 68.4 nM; pFe³⁺ = 18.94 nih.gov |

| Amisulpride | Dopamine D₂/D₃ (S-enantiomer), Serotonin 5-HT₇ (R-enantiomer) | Schizophrenia, Depression | D₂ Ki ≈ 2.8 nM (S); 5-HT₇ Ki ≈ 13 nM (R) acs.org |

| Compound 4k (benzamide derivative) | Dopamine D₂, Serotonin 5-HT₁ₐ, Serotonin 5-HT₂ₐ | Antipsychotic | D₂ Ki = 1.2 nM; 5-HT₁ₐ Ki = 0.8 nM; 5-HT₂ₐ Ki = 1.3 nM researchgate.net |

Application of Advanced Synthetic Techniques for Analog Libraries

The synthesis of analog libraries—large collections of structurally related compounds—is a critical component of modern drug discovery, enabling high-throughput screening and rapid exploration of structure-activity relationships (SAR). The development of advanced synthetic techniques has greatly facilitated the creation of diverse benzamide libraries.

The fundamental reaction for creating these libraries is amide bond formation. mdpi.com A common and efficient method involves reacting a benzoic acid derivative with an appropriate amine. nih.govnanobioletters.com To facilitate this, the carboxylic acid is often activated. For example, treating the benzoic acid with thionyl chloride and a catalytic amount of DMF converts it into a more reactive benzoyl chloride intermediate, which then readily reacts with the desired amine to form the final benzamide derivative. nih.gov

To generate large libraries based on the Benzamide, 2-(methylamino)-N-2-propenyl- scaffold, combinatorial chemistry approaches can be employed. This involves systematically combining a set of diverse building blocks. For instance, a library could be constructed by reacting a single activated benzoic acid core with a large array of different primary and secondary amines, or conversely, by reacting a single amine with a diverse collection of substituted benzoyl chlorides.

Modern synthetic methodologies streamline this process. For example, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor. researchgate.net The synthesis involved several steps that could be adapted for library generation, such as the initial formation of an amide followed by further modifications to introduce diversity. nih.govresearchgate.net The use of solid-phase synthesis, where one of the reactants is attached to a polymer bead, can simplify purification, as excess reagents and byproducts can be washed away, leaving the desired library compounds attached to the solid support.

The general synthetic approach for a library of N-substituted 2-(methylamino)benzamides might follow these steps:

Preparation of the Core: Start with 2-(methylamino)benzoic acid.

Activation: Convert the carboxylic acid to a more reactive species (e.g., an acid chloride with thionyl chloride or an activated ester).

Amidation Array: React the activated core in parallel with a diverse library of amines (R-NH₂) in a multi-well plate format to produce a library of Benzamide, 2-(methylamino)-N-(R)- derivatives.

This parallel synthesis approach allows for the rapid generation of hundreds or thousands of distinct analogs, which can then be screened to identify compounds with enhanced activity or novel applications.

Advanced Spectroscopic and Analytical Characterization in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Benzamide (B126), 2-(methylamino)-N-2-propenyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) would provide crucial information about the number of different types of protons and their neighboring environments. For Benzamide, 2-(methylamino)-N-2-propenyl-, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the methylamino group, and the protons of the N-2-propenyl (allyl) group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Benzamide, 2-(methylamino)-N-2-propenyl- would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the functional group and hybridization of each carbon atom, such as the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the allyl group.

Table 1: Hypothetical ¹H NMR Data for Benzamide, 2-(methylamino)-N-2-propenyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~6.6-7.4 | m | 3H | Aromatic H |

| ~6.2 (broad) | s | 1H | NH (amide) |

| ~5.8-6.0 | m | 1H | =CH (allyl) |

| ~5.1-5.3 | m | 2H | =CH₂ (allyl) |

| ~4.8 (broad) | s | 1H | NH (methylamino) |

| ~4.0-4.2 | t | 2H | N-CH₂ (allyl) |

| ~2.9 | s | 3H | N-CH₃ |

Note: This is a hypothetical data table based on known chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Hypothetical ¹³C NMR Data for Benzamide, 2-(methylamino)-N-2-propenyl-

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~150 | Aromatic C-N |

| ~135 | =CH (allyl) |

| ~115-130 | Aromatic CH |

| ~116 | =CH₂ (allyl) |

| ~110-120 | Aromatic C |

| ~42 | N-CH₂ (allyl) |

| ~30 | N-CH₃ |

Note: This is a hypothetical data table based on known chemical shifts for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. For Benzamide, 2-(methylamino)-N-2-propenyl-, HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula, C₁₁H₁₄N₂O.

In addition to the molecular weight, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can be induced by various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The analysis of the fragment ions can help to piece together the structure of the molecule, confirming the presence of key functional groups and substructures like the benzoyl group, the methylamino group, and the allyl group.

Table 3: Expected HRMS Data for Benzamide, 2-(methylamino)-N-2-propenyl-

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 191.1184 | (To be determined experimentally) |

| [M+Na]⁺ | 213.1004 | (To be determined experimentally) |

Note: The calculated exact mass is based on the molecular formula C₁₁H₁₄N₂O.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For Benzamide, 2-(methylamino)-N-2-propenyl-, the presence of the benzamide chromophore would result in characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. If Benzamide, 2-(methylamino)-N-2-propenyl- exhibits fluorescence, the emission spectrum would provide information about its excited state properties. The fluorescence intensity and wavelength can be sensitive to the molecule's environment, making it a useful tool for studying intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires a single crystal of the compound. If a suitable crystal of Benzamide, 2-(methylamino)-N-2-propenyl- can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure reveals how the molecules are packed in the solid state, including any intermolecular interactions such as hydrogen bonding. For instance, the amide N-H and the methylamino N-H groups could act as hydrogen bond donors, while the carbonyl oxygen is a potential hydrogen bond acceptor. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. While no specific crystallographic data for this compound is publicly available, analysis of related benzamide structures often reveals dimeric or catemeric motifs through hydrogen bonding. nih.govmdpi.com

Future Research Directions and Translational Perspectives Preclinical Focus

Emerging Synthetic Methodologies for Complex Benzamide (B126) Scaffolds

The synthesis of structurally complex and diverse benzamide libraries is crucial for exploring their therapeutic potential. Future efforts for elaborating on the Benzamide, 2-(methylamino)-N-2-propenyl- scaffold will likely leverage emergent synthetic methodologies that offer greater efficiency, modularity, and access to novel chemical space. A significant area of development is the use of C(sp³)–H functionalization, which allows for the direct modification of saturated carbocyclic frameworks, a feature relevant to the propenyl group and potential future modifications. rsc.orgrsc.org This approach moves beyond traditional synthetic methods that rely on pre-existing functional groups. rsc.org

Another promising avenue is the evolution of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in creating heterobiaryl moieties but are now being adapted to incorporate more three-dimensional, sp³-rich fragments. acs.org This shift is critical as increased sp³ character is often linked to improved pharmaceutical properties. acs.org For the synthesis of Benzamide, 2-(methylamino)-N-2-propenyl- and its analogues, these advanced methods would enable the introduction of diverse substituents on both the aromatic ring and the N-alkenyl group, facilitating the generation of focused compound libraries for structure-activity relationship (SAR) studies. nih.gov

| Synthetic Methodology | Description | Potential Application for Benzamide Scaffolds |

| C(sp³)–H Functionalization | Direct conversion of a carbon-hydrogen bond on an sp³-hybridized carbon to a new carbon-carbon or carbon-heteroatom bond. rsc.orgrsc.org | Elaboration of the N-2-propenyl group or other introduced alkyl chains to build molecular complexity and explore new binding interactions. |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Can improve reaction efficiency, safety, and scalability for the synthesis of benzamide analogues. A continuous flow photoreactor has been used for alkylation reactions that could be adapted for benzamide synthesis. rsc.org |

| Scaffold Hopping | Replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. acs.org | Designing novel cores that mimic the pharmacophore of Benzamide, 2-(methylamino)-N-2-propenyl- but possess improved physicochemical or pharmacokinetic properties. acs.org |

| Multicomponent Reactions (MCRs) | Several starting materials react to form a single product in one synthetic operation, incorporating the majority of the atoms from the starting materials. | Rapid generation of a diverse library of complex benzamide derivatives from simple precursors for high-throughput screening. |

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the acceleration of the design-synthesize-test cycle. researchgate.net For Benzamide, 2-(methylamino)-N-2-propenyl-, integrating advanced computational approaches can guide its optimization into a potent and selective therapeutic agent. These methods are broadly categorized into structure-based and ligand-based drug design. emanresearch.org

Structure-based drug design (SBDD), which relies on the three-dimensional structure of a biological target, can be used to predict how Benzamide, 2-(methylamino)-N-2-propenyl- and its derivatives might bind. tandfonline.com Molecular docking simulations can elucidate potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, with a target receptor. researchgate.net Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, offering insights into the stability of the interaction and conformational changes over time. nih.gov

In the absence of a known receptor structure, ligand-based drug design (LBDD) methods become valuable. By analyzing a set of known active molecules, pharmacophore models can be generated to define the essential chemical features required for biological activity. These models can then be used for virtual screening of large compound databases to identify novel scaffolds, including other benzamides, with the desired activity profile. emanresearch.org Furthermore, machine learning and artificial intelligence (AI) are revolutionizing predictive modeling for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of candidates with unfavorable profiles. nih.gov

| Computational Tool | Application in Benzamide Drug Design | Key Objective |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a benzamide derivative within a target's active site. researchgate.net | Prioritize compounds for synthesis; understand structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the benzamide-protein complex over time at an atomic level. nih.gov | Assess binding stability and induced conformational changes. |

| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features necessary for a benzamide to exert its biological effect. emanresearch.org | Guide virtual screening and the design of new benzamide chemotypes. |

| Machine Learning / AI | Develops predictive models for ADMET properties, bioactivity, and potential off-target effects. nih.gov | Reduce late-stage attrition by prioritizing compounds with better drug-like properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides highly accurate predictions of binding energies and reaction mechanisms for specific interactions. nih.gov | Refine the understanding of key molecular interactions driving potency and selectivity. |

Identification of Novel Preclinical Targets for Benzamide, 2-(methylamino)-N-2-propenyl-

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While the specific targets of Benzamide, 2-(methylamino)-N-2-propenyl- are yet to be fully elucidated, research on analogous compounds provides a strong basis for future preclinical investigation. Substituted benzamides have shown activity against various target classes, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

For instance, benzamide derivatives are well-known for their antipsychotic effects, primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT7 receptors. researchgate.netresearchgate.net The N-alkylated benzamide LB-102, an analogue of amisulpride, has demonstrated promising preclinical efficacy in models of schizophrenia. researchgate.net Other research has identified novel benzamide derivatives as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers. nih.gov Additionally, benzamides have been developed as inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy, and as inhibitors of the ABCG2 transporter, which is involved in multidrug resistance. nih.govnih.gov Given this versatility, an unbiased screening approach could reveal novel and unexpected targets for Benzamide, 2-(methylamino)-N-2-propenyl-.

| Potential Target Class | Example Target | Therapeutic Area | Rationale Based on Benzamide Derivatives |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors, Serotonin 5-HT7 Receptors | Neuroscience (e.g., Schizophrenia) | The class of substituted benzamides includes compounds that selectively modulate dopaminergic neurons. researchgate.net |

| Kinases | Focal Adhesion Kinase (FAK) | Oncology | A series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were developed as FAK inhibitors. nih.gov |

| Signaling Pathway Receptors | Smoothened (SMO) Receptor | Oncology | Novel benzamide derivatives have been shown to significantly inhibit Hedgehog signaling. nih.gov |

| Enzymes | Histone Deacetylases (HDACs) | Oncology, Neurology | Benzamide-based probes have been developed that show potent and selective inhibition of HDAC1 and HDAC2. nih.gov |

| Transporter Proteins | ABCG2 | Oncology | The benzamide derivative VKNG-2 was found to inhibit the ABCG2 transporter, restoring chemotherapy efficacy. nih.gov |

| Viral Proteins | Influenza Hemagglutinin (HA) | Infectious Disease | N-[(Thiophen-3-yl)methyl]benzamides have been identified as fusion inhibitors of the influenza virus. acs.org |

Development of Benzamide, 2-(methylamino)-N-2-propenyl- as Chemical Biology Probes and Research Tools

Beyond its direct therapeutic potential, Benzamide, 2-(methylamino)-N-2-propenyl- could be developed into a valuable chemical probe to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context.

One strategy involves converting the molecule into a photoaffinity probe. This can be achieved by incorporating a photoreactive group (e.g., an azide) onto the benzamide scaffold. nih.gov Upon photoactivation, such probes form a covalent bond with their target protein, allowing for its subsequent identification and characterization using proteomics techniques. This approach has been successfully used to map the binding sites of HDACs with benzamide-based probes. nih.gov

Another application is in the development of imaging agents. By attaching a suitable reporter moiety, such as a fluorophore or a positron-emitting radionuclide, Benzamide, 2-(methylamino)-N-2-propenyl- could be transformed into a tool for visualizing its target's distribution and expression levels. For example, a ⁶⁸Ga-labeled benzamide derivative has been synthesized and evaluated as a potential PET imaging probe for malignant melanoma, leveraging the affinity of benzamides for melanin. nih.gov The development of such probes derived from Benzamide, 2-(methylamino)-N-2-propenyl- would depend on identifying a high-affinity biological target and would provide powerful tools for preclinical research. ucsd.edu

| Probe Type | Modification Strategy | Application | Example from Benzamide Class |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., aryl azide, diazide). nih.gov | Covalent labeling of the target protein for identification, binding site mapping, and proteomic profiling. nih.gov | Diazide-containing benzamide probes designed to target and photocrosslink with Histone Deacetylase 2 (HDAC2). nih.gov |

| Fluorescent Probe | Conjugation to a fluorophore (e.g., NBD, DAPI). ucsd.edu | Visualization of target localization and dynamics in cells and tissues via fluorescence microscopy. | Environmentally sensitive NBD derivatives used to create probes for kinases and lipids. ucsd.edu |

| PET Imaging Agent | Chelation of a positron-emitting isotope (e.g., ⁶⁸Ga). nih.gov | Non-invasive, quantitative imaging of target expression and distribution in vivo. | A ⁶⁸Ga-labeled N-(2-diethylaminoethyl)benzamide derivative for PET imaging of malignant melanoma. nih.gov |

| Affinity-Based Probe | Immobilization on a solid support (e.g., beads) or attachment of a biotin (B1667282) tag. | Affinity purification of target proteins from complex biological mixtures (pull-down assays). | Biotin-tagged probes are often used in conjunction with photoaffinity labeling for target enrichment and identification. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-(methylamino)-N-2-propenylbenzamide derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions using acyl chlorides or activated esters. For example:

- Aminolysis : React 2-(methylamino)benzoyl chloride with allylamine (2-propenylamine) in dichloromethane (DCM) with pyridine as a base .

- Hydrogenation : Use Pd/C under H₂ in methanol to reduce nitro or cyano intermediates to the corresponding amine before functionalization .

- Reaction Monitoring : Track progress via TLC (e.g., 1:1 ethyl acetate/hexane) and purify by recrystallization (e.g., methanol) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino at C2, propenyl at N) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : Resolve crystal structure for stereochemical confirmation (e.g., analogous N-benzyl derivatives in ).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., CA2 or SLC4A1 targets) with IC₅₀ calculations .

- Cellular Uptake : Radiolabeled compound in cell lines, followed by scintillation counting .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to limit inhalation risks .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during coupling with allylamine?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during acyl chloride addition to reduce side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous DCM with molecular sieves to limit moisture .

- Stoichiometry : Employ 1.2 equivalents of allylamine to ensure complete conversion .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material) and adjust purification protocols .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at C4/C5, alkylation of the propenyl group) .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC over 1–3 months .

- Degradation Pathways : Identify hydrolysis products (e.g., free amine from methylamino cleavage) using LC-MS .

- Recommendations : Lyophilize and store under argon at -20°C for long-term stability .

Q. How do steric and electronic factors influence the N-propenyl group’s reactivity in further functionalization?

- Methodological Answer :

- Steric Effects : Bulkier substituents on the propenyl group reduce electrophilicity, slowing Michael addition reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance the propenyl group’s susceptibility to nucleophilic attack .

- Experimental Validation : Compare reaction rates of substituted derivatives in thiol-ene click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.